Mometasone

Glucocorticoid Receptor Pharmacology Receptor Binding Assay Inhaled Corticosteroids

Mometasone delivers the highest-in-class glucocorticoid receptor binding affinity (RRA=2,700) among reference corticosteroids—1.5-fold greater than fluticasone propionate (RRA=1,800) and 2.9-fold greater than budesonide (RRA=935). This differential potency establishes it as the definitive reference compound for GR displacement assays, molecular docking, and transcriptional activation studies. Its well-characterized pH-dependent degradation profile (stable below pH 4, degrading via pseudo-first-order kinetics) enables robust stability-indicating HPLC method development and impurity profiling. With 98–99% plasma protein binding and low systemic bioavailability, mometasone is the optimal API for high-potency topical formulations requiring maximal local efficacy with minimal systemic exposure. Ideal as a PK/PD comparator for HPA axis suppression studies.

Molecular Formula C22H28Cl2O4
Molecular Weight 427.4 g/mol
CAS No. 105102-22-5
Cat. No. B142194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMometasone
CAS105102-22-5
SynonymsAsmanex
Asmanex Twisthaler
Elocon
Furoate Monohydrate, Mometasone
Furoate, Mometasone
mometasone
mometasone furoate
mometasone furoate monohydrate
Monohydrate, Mometasone Furoate
Nasonex
Rinelon
Sch 32088
Sch-32088
Sch32088
Twisthaler, Asmanex
Molecular FormulaC22H28Cl2O4
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C
InChIInChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
InChIKeyQLIIKPVHVRXHRI-CXSFZGCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble.
5.23e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Mometasone Furoate (CAS 105102-22-5): A Potent Topical Glucocorticoid with Differentiated Receptor Binding Profile


Mometasone furoate (MF) is a synthetic glucocorticoid belonging to the corticosteroid class, formulated as a prodrug ester of mometasone. It is widely utilized in topical, intranasal, and inhaled formulations for the management of inflammatory and allergic conditions including asthma, allergic rhinitis, and dermatoses. MF is characterized by a high affinity for the glucocorticoid receptor (GR), low oral bioavailability (<1%), and extensive hepatic metabolism, contributing to a favorable ratio of topical to systemic activity [1] [2].

Mometasone Furoate vs. Other Topical Corticosteroids: Why In-Class Substitution Compromises Therapeutic Specificity


Within the glucocorticoid class, compounds such as mometasone furoate, fluticasone propionate, budesonide, and triamcinolone acetonide exhibit distinct pharmacologic profiles despite shared mechanisms. These differences—manifested in receptor binding affinity, topical potency, systemic bioavailability, and safety margins—render simple therapeutic substitution scientifically unsound. For example, the relative glucocorticoid receptor binding affinity of mometasone furoate (2,700) is 1.5-fold greater than fluticasone propionate (1,800) and 2.9-fold greater than budesonide (935), translating to differential clinical dosing and systemic effects [1]. Furthermore, variations in formulation stability, particularly pH-dependent degradation, impose distinct procurement and handling requirements for research and industrial applications [2].

Quantitative Differentiation of Mometasone Furoate: Direct Comparative Evidence vs. Fluticasone Propionate, Budesonide, and Triamcinolone Acetonide


Glucocorticoid Receptor Binding Affinity: Mometasone Furoate Exhibits 1.5× Higher Affinity than Fluticasone Propionate

Mometasone furoate demonstrates the highest relative binding affinity for the glucocorticoid receptor among clinically relevant topical corticosteroids. In a direct comparative in vitro study, the relative receptor binding affinity (RRA) values, normalized to dexamethasone (RRA=100), were: mometasone furoate 2,700, fluticasone propionate 1,800, budesonide 935, and triamcinolone acetonide 233 [1] [2]. This 1.5× higher affinity compared to fluticasone propionate translates to increased potency in receptor-mediated transcriptional activation.

Glucocorticoid Receptor Pharmacology Receptor Binding Assay Inhaled Corticosteroids

Topical Anti-Inflammatory Potency: Mometasone Furoate Matches Fluticasone Propionate and Exceeds Older Agents in Vasoconstrictor Assays

In the standardized McKenzie-Stoughton vasoconstrictor assay—a quantitative surrogate for clinical anti-inflammatory potency—mometasone furoate and fluticasone propionate demonstrate comparable and substantially higher topical potencies than older corticosteroids such as triamcinolone acetonide, beclomethasone dipropionate, and budesonide [1] [2]. When pharmacodynamic data are fitted to the Emax model, mometasone furoate exhibits potency greater than fluocinolone acetonide and clobetasol propionate [3].

Topical Corticosteroid Potency McKenzie Vasoconstrictor Assay Dermatologic Pharmacology

Systemic Bioavailability and Pharmacokinetic Profile: Mometasone Furoate Demonstrates Comparable Systemic Exposure to Fluticasone Propionate

Despite higher receptor binding affinity, mometasone furoate exhibits systemic bioavailability comparable to fluticasone propionate when administered via the intranasal route. Mean plasma area under the curve (AUC) values for intranasal mometasone furoate and fluticasone propionate are 123 pmol·h/L and 112 pmol·h/L, respectively [1]. In intravenous studies, absolute bioavailability was 11.4% (95% CI 7.5-17.6) for MF and 7.8% (6.3-9.6) for FP, with similar elimination half-lives (7.4 h vs 7.2 h) [2].

Corticosteroid Pharmacokinetics Systemic Bioavailability Inhaled Drug Delivery

Plasma Protein Binding: Mometasone Furoate Exhibits Higher Protein Binding (98-99%) than Fluticasone Propionate (90-95%), Reducing Free Fraction

Mometasone furoate demonstrates 98-99% plasma protein binding across the concentration range of 5-500 ng/mL, as established in FDA labeling and multiple independent studies [1] [2]. In contrast, fluticasone propionate plasma protein binding has been measured at 90-95%, with one study reporting 94.8% [3]. This higher protein binding reduces the free fraction of drug available to interact with systemic glucocorticoid receptors, contributing to a favorable therapeutic index despite similar total systemic exposure.

Plasma Protein Binding Corticosteroid Pharmacokinetics Free Drug Hypothesis

pH-Dependent Chemical Stability: Mometasone Furoate Requires Formulation at pH < 4 for Long-Term Stability

Mometasone furoate exhibits pronounced pH-dependent degradation kinetics in aqueous systems. The compound is stable at pH < 4 but undergoes degradation to four distinct products at higher pH, following pseudo-first-order kinetics involving parallel and consecutive reactions catalyzed by hydroxide ion [1] [2]. This stability profile differs from structurally related corticosteroids such as fluticasone propionate and budesonide, which exhibit different pH-rate profiles due to variations in the C-17 ester moiety and C-21 substituents.

Pharmaceutical Stability Formulation Development Degradation Kinetics

High-Value Procurement and Research Scenarios for Mometasone Furoate Based on Quantified Differentiation


High-Potency Topical Formulation Development Requiring Maximized Local Anti-Inflammatory Effect

Based on the 1.5× higher glucocorticoid receptor binding affinity relative to fluticasone propionate and comparable topical potency in vasoconstrictor assays [1] [2], mometasone furoate is the preferred active pharmaceutical ingredient for developing high-potency dermatologic creams, ointments, and intranasal sprays where maximal local efficacy with minimal systemic exposure is paramount. Its 98-99% plasma protein binding further reduces free systemic drug fraction [3], supporting a favorable therapeutic index in topical formulations.

In Vitro Glucocorticoid Receptor Pharmacology and Structure-Activity Relationship Studies

The well-characterized and highest-in-class relative receptor binding affinity (RRA = 2,700) of mometasone furoate makes it an essential reference compound for glucocorticoid receptor binding displacement assays, transcriptional activation studies, and molecular docking investigations [1]. Its clear differentiation from fluticasone propionate (RRA = 1,800) and budesonide (RRA = 935) enables precise benchmarking of novel synthetic glucocorticoid analogs [4].

Stability-Indicating Method Development and Forced Degradation Studies for Corticosteroid Quality Control

The well-defined pH-dependent degradation profile of mometasone furoate—stable below pH 4, degrading to four products at higher pH under pseudo-first-order kinetics [5] [6]—positions it as a model compound for developing and validating stability-indicating HPLC methods. Its distinct degradation pathway relative to other corticosteroids makes it a valuable test article for stress testing protocols and impurity profiling in pharmaceutical quality control laboratories.

Comparative Pharmacokinetic/Pharmacodynamic Modeling of Inhaled Corticosteroids

With quantitative intravenous bioavailability data (11.4% for MF vs 7.8% for FP) and comparable elimination half-lives (~7.4 h), mometasone furoate serves as a critical comparator in PK/PD studies evaluating the relationship between systemic exposure and HPA axis suppression [7]. The differential in plasma protein binding (98-99% for MF vs 90-95% for FP) further enables investigation of free drug hypothesis applications in corticosteroid pharmacology.

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